molecular formula C2Cl2N2S2 B12795732 3,6-Dichloro-1,4,2,5-dithiadiazine CAS No. 89305-16-8

3,6-Dichloro-1,4,2,5-dithiadiazine

Cat. No.: B12795732
CAS No.: 89305-16-8
M. Wt: 187.1 g/mol
InChI Key: UPWGGKDJWQDYSF-UHFFFAOYSA-N
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Description

3,6-Dichloro-1,4,2,5-dithiadiazine is a chemical compound with the molecular formula C2Cl2N2S2. It is known for its unique structure, which includes two chlorine atoms and two sulfur atoms within a diazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-1,4,2,5-dithiadiazine can be synthesized through a multi-step reaction process. One common method involves the reaction of guanidine hydrochloride with dimethylformamide (DMF) in the presence of a chlorinating agent . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1,4,2,5-dithiadiazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted dithiadiazines .

Scientific Research Applications

3,6-Dichloro-1,4,2,5-dithiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1,4,2,5-dithiadiazine involves its ability to interact with various molecular targets. The compound can form reactive intermediates that participate in electron transfer reactions. These intermediates can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-1,4,2,5-dithiadiazine is unique due to its specific arrangement of chlorine and sulfur atoms within the diazine ring.

Properties

CAS No.

89305-16-8

Molecular Formula

C2Cl2N2S2

Molecular Weight

187.1 g/mol

IUPAC Name

3,6-dichloro-1,4,2,5-dithiadiazine

InChI

InChI=1S/C2Cl2N2S2/c3-1-5-8-2(4)6-7-1

InChI Key

UPWGGKDJWQDYSF-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=NS1)Cl)Cl

Origin of Product

United States

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